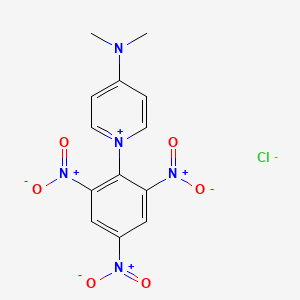![molecular formula C8H15Cl2NO2 B14309917 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride CAS No. 117205-18-2](/img/structure/B14309917.png)
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with a chlorocarbonyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperidine with phosgene (carbonyl chloride) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,1-dimethylpiperidine+phosgene→3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of 1,1-dimethylpiperidine and carbon dioxide.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis results in the formation of 1,1-dimethylpiperidine.
科学的研究の応用
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 3-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
- 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
Uniqueness
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is unique due to its specific structure, which includes a piperidine ring and a chlorocarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
117205-18-2 |
|---|---|
分子式 |
C8H15Cl2NO2 |
分子量 |
228.11 g/mol |
IUPAC名 |
(1,1-dimethylpiperidin-1-ium-3-yl) carbonochloridate;chloride |
InChI |
InChI=1S/C8H15ClNO2.ClH/c1-10(2)5-3-4-7(6-10)12-8(9)11;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HQQCJLUKTAJHEN-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCC(C1)OC(=O)Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
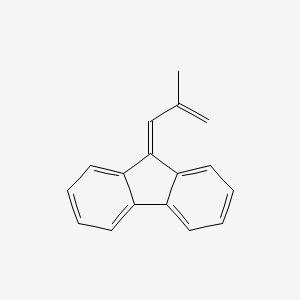
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
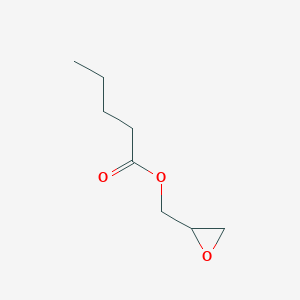
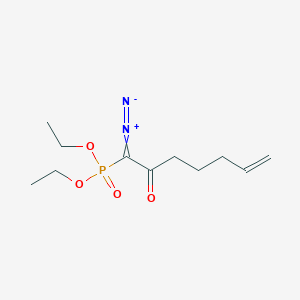
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
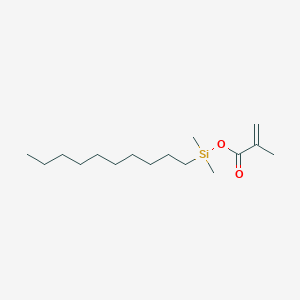

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
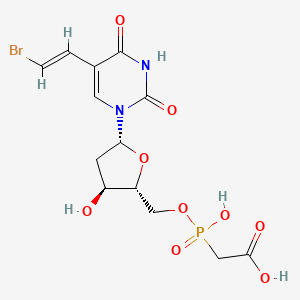
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
